N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a dimethylamino-substituted phenylpropyl chain
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
The compound’s structure suggests that it may have certain properties affecting its bioavailability .
Result of Action
Similar compounds have been shown to induce various cellular responses, including changes in cell signaling, gene expression, and cellular metabolism .
Action Environment
The action, efficacy, and stability of N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-(3-(4-(dimethylamino)phenyl)propyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide
- N-(3-(4-(dimethylamino)phenyl)propyl)-4-chlorobenzenesulfonamide
- N-(3-(4-(dimethylamino)phenyl)propyl)-4-nitrobenzenesulfonamide
Uniqueness
N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-15-6-12-18(13-7-15)23(21,22)19-14-4-5-16-8-10-17(11-9-16)20(2)3/h6-13,19H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRAGWHCOIJSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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